molecular formula C11H22OSi B14479328 [(6,6-Dimethylcyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 71268-56-9

[(6,6-Dimethylcyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14479328
CAS No.: 71268-56-9
M. Wt: 198.38 g/mol
InChI Key: RVPYJIXADFZHAV-UHFFFAOYSA-N
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Description

(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C11H22Si. It is a silane derivative, characterized by the presence of a cyclohexene ring substituted with a dimethyl group and an oxy group linked to a trimethylsilane moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of 6,6-dimethylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group in organic synthesis, preventing unwanted reactions at specific sites. The compound can also participate in catalytic cycles, facilitating the formation of desired products through intermediate complexes .

Comparison with Similar Compounds

(6,6-Dimethylcyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds such as:

  • Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
  • Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
  • Trimethyl(4-tert-butyl-1-cyclohexen-1-yl)silane

These compounds share similar structural features but differ in the substituents on the cyclohexene ring. The unique properties of (6,6-Dimethylcyclohex-1-en-1-yl)oxysilane, such as its reactivity and stability, make it distinct and valuable for specific applications .

Properties

CAS No.

71268-56-9

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

(6,6-dimethylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C11H22OSi/c1-11(2)9-7-6-8-10(11)12-13(3,4)5/h8H,6-7,9H2,1-5H3

InChI Key

RVPYJIXADFZHAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1O[Si](C)(C)C)C

Origin of Product

United States

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